Methyl 2-cyano-3-(dimethylamino)acrylate
Description
Methyl 2-cyano-3-(dimethylamino)acrylate (CAS: 209910-12-3) is a versatile acrylate derivative with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . Its structure features a cyano group at the 2-position and a dimethylamino group at the 3-position of the acrylate backbone. The compound exhibits a planar geometry with a slight twist (dihedral angle: 11.6°) between the dimethylamino group and the acrylate fragment, as revealed by single-crystal X-ray diffraction . This structural feature facilitates intermolecular interactions, such as bifurcated C–H⋯O and C–H⋯N hydrogen bonds, leading to dimeric and chain-like crystalline arrangements .
The compound is primarily used in organic synthesis and materials science, particularly as a precursor for fluorescent molecular rotors in viscosity sensing applications . Its commercial availability (95% purity) and well-documented synthesis routes make it a valuable intermediate in pharmaceutical and polymer research .
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-9(2)5-6(4-8)7(10)11-3/h5H,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBIEDPFULRCDP-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729072 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between Methyl 2-cyano-3-(dimethylamino)acrylate and related acrylates:
Key Observations :
- Substituent Effects: The phenyl-substituted derivative (C₁₃H₁₄N₂O₂) exhibits extended π-conjugation, enhancing its fluorescence properties for viscosity sensing . In contrast, the acetyl-substituted variant (C₉H₁₅NO₃) shows increased electrophilicity, favoring nucleophilic addition reactions .
- Ester Group Impact: Ethyl esters (e.g., C₈H₁₂N₂O₂) generally exhibit lower reactivity in Knoevenagel condensations compared to methyl esters due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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